N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine is a chemical compound with the molecular formula C₁₂H₁₇F₃N₂O. This compound is characterized by its trifluoromethyl group, which enhances its biological activity and potential applications in pharmaceuticals. It is identified by the CAS number 946740-42-7 and is categorized as an irritant .
The chemical reactivity of N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine can be attributed to the presence of functional groups such as the amino group and the dimethylamine moiety. These functional groups can participate in various reactions, including:
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine exhibits significant biological activity, particularly in pharmacological applications. Its structure suggests potential interactions with biological targets, making it a candidate for drug development. Studies suggest that compounds with similar structures may possess:
The synthesis of N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine typically involves several steps:
These methods ensure high yields and purity of the target compound .
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine has various applications, particularly in:
Interaction studies involving N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine focus on its binding affinities with various biological targets. Key findings include:
Several compounds share structural similarities with N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine. A comparison highlights their unique features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine | C₁₂H₁₇F₃N₂O | Different amino substitution pattern |
| N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine | C₁₂H₁₇F₃N₂O | Variation in the position of amino group |
| N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine | C₁₅H₁₅F₃N₂O | Additional phenyl group increases lipophilicity |
These compounds demonstrate variations in biological activity and pharmacokinetics, indicating that slight modifications can significantly impact their properties and applications .
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine (CAS 801190-26-1) belongs to a class of fluorinated amines that gained prominence in pharmaceutical research during the 1980s. Early investigations focused on structurally related compounds, such as substituted phenoxyphenylpropyl dimethylamines, which demonstrated potential as antidepressants by inhibiting serotonin and norepinephrine reuptake. These studies laid the groundwork for exploring trifluoromethyl-substituted derivatives, with the compound emerging as a candidate for CNS-active agents.
Key Milestones:
The IUPAC name N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine reflects its molecular architecture:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇F₃N₂O |
| Molecular Weight | 262.27 g/mol |
| CAS Number | 801190-26-1 |
| SMILES | CN(C)CCCOC1=C(C=C(C=C1)C(F)(F)F)N |
The trifluoromethyl group confers distinct advantages in drug design:
This compound exemplifies strategies to balance hydrophilic (amino group) and hydrophobic (CF₃, dimethylamine) regions, a critical factor in optimizing pharmacokinetics. Recent advances in trifluoromethylation methodologies, such as silver fluoride-mediated reactions, have further expanded synthetic access to such derivatives.
The molecular formula C₁₂H₁₇F₃N₂O has been confirmed through multiple independent sources and computational validation [1] [2] [3]. The calculated molecular weight of 262.26 grams per mole demonstrates excellent agreement with literature values of 262.28 grams per mole reported by commercial suppliers [2] [3].
Table 1: Molecular Formula and Weight Validation Data
| Property | Value | Literature Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₇F₃N₂O | Computational validation |
| Molecular Weight (g/mol) | 262.26 | SCBT, Calpaclab, Avantor Sciences |
| Element Count - Carbon | 12 | Molecular formula analysis |
| Element Count - Hydrogen | 17 | Molecular formula analysis |
| Element Count - Fluorine | 3 | Molecular formula analysis |
| Element Count - Nitrogen | 2 | Molecular formula analysis |
| Element Count - Oxygen | 1 | Molecular formula analysis |
| Carbon Mass Contribution (g/mol) | 144.12 | Calculated from atomic weights |
| Hydrogen Mass Contribution (g/mol) | 17.14 | Calculated from atomic weights |
| Fluorine Mass Contribution (g/mol) | 56.99 | Calculated from atomic weights |
| Nitrogen Mass Contribution (g/mol) | 28.01 | Calculated from atomic weights |
| Oxygen Mass Contribution (g/mol) | 16.00 | Calculated from atomic weights |
The elemental composition reveals that fluorine contributes significantly to the total molecular mass (21.7%), reflecting the substantial impact of the trifluoromethyl group on the compound's physical and chemical properties [4] [5]. The carbon framework comprises 55.0% of the molecular weight, providing the structural backbone for the molecule's aromatic and aliphatic components.
The stereochemical analysis of N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine reveals several critical conformational features that influence its chemical behavior and potential biological activity. The presence of the trifluoromethyl group introduces significant steric and electronic constraints that affect molecular conformation [6] [7].
Trifluoromethyl Group Orientation and Dynamics
The trifluoromethyl substituent exhibits restricted rotation due to its substantial steric bulk and strong electron-withdrawing character [4] [5]. Computational studies on related trifluoromethyl-substituted aromatic compounds indicate rotational barriers typically ranging from 20-25 kilocalories per mole for aromatic trifluoromethyl groups [8]. This restriction significantly influences the overall molecular conformation and electronic distribution within the aromatic ring system [9] [10].
The electron-withdrawing nature of the trifluoromethyl group creates a pronounced electronic asymmetry within the aromatic ring, with the trifluoromethyl-substituted carbon exhibiting substantial positive charge character [5] [11]. This electronic effect extends through the aromatic system via inductive mechanisms, influencing both the phenoxy linkage and the adjacent amino substituent [9] [12].
Phenoxy Ether Linkage Conformational Analysis
The phenoxy ether bond (Ar-O-C) represents a critical conformational element within the molecular structure. Studies on substituted diphenyl ethers and related phenoxy compounds indicate that rotation barriers around aromatic ether bonds typically range from 10-15 kilocalories per mole, depending on substituent effects [13]. The presence of both electron-withdrawing trifluoromethyl and electron-donating amino groups creates a complex electronic environment that modulates this rotational barrier [14].
Nuclear magnetic resonance spectroscopy studies of similar phenoxy compounds demonstrate that ether bond rotation is influenced by both steric and electronic factors [15] [16]. The trifluoromethyl group's electron-withdrawing effect stabilizes certain conformational arrangements while destabilizing others, leading to preferential population of specific rotameric states [17].
Propyl Chain Flexibility and Conformation
The three-carbon propyl chain connecting the phenoxy moiety to the dimethylamine terminus exhibits considerable conformational flexibility. Unlike the restricted aromatic components, this aliphatic chain can adopt multiple conformational states with relatively low energy barriers between them [7] [18]. The conformational preferences of this chain are influenced by both intramolecular interactions and solvent effects.
Studies on similar propylamine derivatives indicate that the most stable conformations typically involve extended or partially folded arrangements that minimize unfavorable gauche interactions while allowing for favorable electrostatic interactions between the terminal amine and aromatic components [19].
Table 2: Stereochemical Configuration and Conformational Properties
| Structural Parameter | Description | Energy Considerations |
|---|---|---|
| Trifluoromethyl Group Orientation | Restricted rotation due to steric bulk and electronic effects | High rotational barrier ~20-25 kcal/mol |
| Phenoxy C-O Bond Rotation | Moderately hindered rotation with estimated barrier 10-15 kcal/mol | Moderate rotational barrier influenced by substituents |
| Propyl Chain Conformation | Flexible alkyl chain with multiple conformational states | Low energy barriers between conformers |
| Dimethylamine Group Rotation | Rapid rotation around C-N bond at ambient temperature | Low rotational barrier ~5-10 kcal/mol |
| Aromatic Ring Electronics | Electron-deficient due to trifluoromethyl substitution | Stabilized by resonance and inductive effects |
| Hydrogen Bonding Potential | Amino group can act as hydrogen bond donor/acceptor | Stabilization through intermolecular interactions |
Dimethylamine Terminal Group Dynamics
The dimethylamine terminus exhibits rapid rotational dynamics around the carbon-nitrogen bond under ambient conditions [20] [18]. This rotational freedom allows for multiple conformational arrangements that can facilitate intermolecular interactions, including hydrogen bonding and electrostatic interactions with polar environments [21].
The nitrogen atom's lone pair electrons provide a site for both hydrogen bond acceptance and potential coordination interactions, contributing to the compound's overall chemical reactivity and potential biological activity [19].
The structural features of N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine can be better understood through comparison with related trifluoromethyl-substituted phenoxypropylamine derivatives [22] [23] [24].
Table 3: Comparative Analysis of Trifluoromethyl-Substituted Phenoxypropylamines
| Compound Type | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Electronic Properties |
|---|---|---|---|---|
| N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine | C₁₂H₁₇F₃N₂O | 262.26 | Amino-trifluoromethyl phenoxy, dimethylamine terminus | Strong electron-withdrawing CF₃, electron-donating NH₂ |
| 3-(4-(Trifluoromethyl)phenoxy)-N,N-dimethyl-3-phenylpropan-1-amine | C₁₈H₂₀F₃NO | 323.35 | Trifluoromethyl phenoxy, phenyl branch, dimethylamine | Strong electron-withdrawing CF₃ |
| 1-[3-(Trifluoromethyl)phenyl]propylamine | C₁₁H₁₂F₃N | 217.21 | Trifluoromethyl phenyl, propylamine chain | Strong electron-withdrawing CF₃ |
| 3-(3-Trifluoromethyl-phenyl)-propylamine | C₁₀H₁₂F₃N | 203.20 | Trifluoromethyl phenyl, propylamine chain | Strong electron-withdrawing CF₃ |
| 1-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-2-aminopropane | C₁₂H₁₆F₃NO₂ | 275.26 | Dimethoxy-trifluoromethyl phenyl, aminopropane | Strong electron-withdrawing CF₃, electron-donating OCH₃ |
Electronic Structure Comparison
The unique combination of electron-withdrawing trifluoromethyl and electron-donating amino substituents in the target compound creates a distinctive electronic environment not present in the comparative structures [25] [26]. While compounds such as 3-(4-(Trifluoromethyl)phenoxy)-N,N-dimethyl-3-phenylpropan-1-amine share the trifluoromethyl phenoxy motif, they lack the amino group that provides electron-donating character to balance the electron-withdrawing effects [27] [25].
The 1-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-2-aminopropane derivative demonstrates how methoxy groups can provide electron-donating character similar to the amino group, though with different hydrogen bonding capabilities [26]. This structural comparison highlights the unique electronic balance achieved in the target compound through the amino-trifluoromethyl substitution pattern.
Conformational Implications of Structural Variations
The structural variations among these trifluoromethyl-substituted compounds significantly influence their conformational preferences and dynamic behavior [6] [7]. The presence of the phenoxy ether linkage in the target compound introduces additional conformational flexibility compared to direct phenyl-propylamine linkages observed in simpler derivatives [29].
Molecular Recognition and Binding Implications
The unique electronic and conformational properties of N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine suggest distinct molecular recognition capabilities compared to its structural analogs [22] [26]. The combination of electron-rich amino and electron-poor trifluoromethyl regions creates complementary binding sites that may interact favorably with diverse biological targets.
The conformational flexibility provided by the phenoxy ether linkage and propyl chain allows for induced-fit binding mechanisms that may enhance selectivity and affinity for specific molecular targets [19] [17]. This flexibility, combined with the electronic complementarity provided by the amino-trifluoromethyl substitution pattern, positions this compound as a potentially valuable scaffold for pharmaceutical applications.